1-Benzyl-3-(3-methylphenyl)thiourea
Description
Properties
IUPAC Name |
1-benzyl-3-(3-methylphenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2S/c1-12-6-5-9-14(10-12)17-15(18)16-11-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHYAAXWFODAMRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)NCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Benzyl-3-(3-methylphenyl)thiourea can be synthesized through several methods. One common approach involves the reaction of primary amines with isothiocyanates. For instance, benzylamine can react with 3-methylphenyl isothiocyanate under mild conditions to yield the desired thiourea derivative. The reaction typically occurs in an organic solvent such as ethanol or acetonitrile, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of thiourea derivatives often employs more scalable and environmentally friendly methods. One such method involves the use of carbon disulfide (CS2) and primary amines in water, catalyzed by solar thermal energy. This green synthesis approach yields high purity products with minimal environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-3-(3-methylphenyl)thiourea undergoes various chemical reactions, including:
Oxidation: The sulfur atom in thioureas can be oxidized to form sulfoxides or sulfones.
Reduction: Thioureas can be reduced to form corresponding amines.
Substitution: The thiourea group can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
1-Benzyl-3-(3-methylphenyl)thiourea has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Benzyl-3-(3-methylphenyl)thiourea involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes such as acetylcholinesterase and glucose-6-phosphatase, leading to its therapeutic effects . The compound’s sulfur atom plays a crucial role in binding to metal ions, making it effective in coordination chemistry and as a corrosion inhibitor .
Comparison with Similar Compounds
Comparison with Similar Thiourea Derivatives
Structural Comparisons
Table 1: Structural Features of Selected Thiourea Derivatives
Key Observations :
Key Observations :
Key Observations :
Crystallographic and Hydrogen-Bonding Patterns
- 1-Benzoyl-3-(2,4,5-trichlorophenyl)thiourea (): Exhibits N–H⋯O and N–H⋯S hydrogen bonds, with bond lengths consistent with other benzoylthioureas (D⋯A = 2.586–3.677 Å) .
- This compound : Likely adopts a helical or planar conformation stabilized by weaker N–H⋯S interactions, contrasting with the rigid hydrogen-bond networks in benzoyl derivatives .
Q & A
Basic Research Question
- High-resolution mass spectrometry (HRMS) : Confirms molecular ion [M+H]⁺ (e.g., m/z 271.1234 for C₁₆H₁₈N₂S) .
- Multinuclear NMR : ¹H-¹⁵N HMBC correlates NH protons with adjacent carbons, resolving tautomeric forms .
- X-ray photoelectron spectroscopy (XPS) : Quantifies sulfur oxidation states (binding energy ~163 eV for C=S) .
How can HOMO-LUMO analysis guide the design of derivatives with enhanced electronic properties?
Advanced Research Question
- HOMO localization : On thiourea S and N atoms, predicting nucleophilic attack sites .
- LUMO energy : Lower values (~1.5 eV) correlate with electrophilicity, enabling tailored redox activity (e.g., antioxidant potential) .
- Band gap modulation : Introducing electron-withdrawing groups (e.g., -NO₂) reduces Eg by 0.3–0.5 eV, enhancing charge transfer in coordination complexes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
